1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one
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Overview
Description
1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one is a synthetic compound that features both indole and morpholine moieties. Indole derivatives are known for their significant biological activities, while morpholine rings are commonly found in various pharmaceuticals. This compound combines these two important structures, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a Petasis three-component coupling reaction involving glycolaldehyde, organoboronic acid, and different amines, followed by an acid- or base-mediated intramolecular cyclization.
Coupling of Indole and Morpholine Moieties: The final step involves coupling the indole and morpholine moieties through a suitable linker, such as a propanone group, under specific reaction conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using boron hydrides to form 2,3-dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common reagents and conditions used in these reactions include palladium(II) acetate, triethylamine, and various solvents like toluene and acetonitrile . Major products formed from these reactions include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(2,3-Dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one can be compared with other indole and morpholine derivatives:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbaldehyde share the indole moiety but differ in their biological activities and applications.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid and morpholine-4-sulfonic acid share the morpholine ring but have different chemical properties and uses.
The uniqueness of this compound lies in its combination of both indole and morpholine moieties, providing a versatile scaffold for developing new compounds with diverse biological activities.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(6-7-16-9-11-19-12-10-16)17-8-5-13-3-1-2-4-14(13)17/h1-4H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRZFSREAHJMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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